1-Azido-5-iodopentane

Catalog No.
S14715295
CAS No.
142523-71-5
M.F
C5H10IN3
M. Wt
239.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-5-iodopentane

CAS Number

142523-71-5

Product Name

1-Azido-5-iodopentane

IUPAC Name

1-azido-5-iodopentane

Molecular Formula

C5H10IN3

Molecular Weight

239.06 g/mol

InChI

InChI=1S/C5H10IN3/c6-4-2-1-3-5-8-9-7/h1-5H2

InChI Key

DBDTTWIVANTBPM-UHFFFAOYSA-N

Canonical SMILES

C(CCN=[N+]=[N-])CCI

1-Azido-5-iodopentane is an organic compound classified as an azide, characterized by the presence of an azido group (-N₃) and an iodine atom attached to a five-carbon alkane chain. Its chemical formula is C₅H₈N₃I, and it has a molecular weight of approximately 221.04 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the reactivity of the azido group which can participate in various

  • Click Chemistry: The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition, leading to the formation of triazoles. This reaction is widely used in bioconjugation and materials science .
  • Nucleophilic Substitution: The iodine atom serves as a good leaving group, making the compound a suitable precursor for nucleophilic substitution reactions. This allows for the introduction of various functional groups into the pentane chain.
  • Cycloaddition Reactions: The compound can also participate in cycloaddition reactions, which are useful for synthesizing complex molecular architectures .

1-Azido-5-iodopentane can be synthesized through various methods:

  • Direct Azidation: One common method involves the direct conversion of 5-iodopentane to its azide derivative using sodium azide in a suitable solvent. This method typically requires careful control of reaction conditions to ensure high yields.
  • Substitution Reactions: Another approach includes starting from a suitable precursor that contains a halogen or other leaving group, followed by nucleophilic substitution with sodium azide.

These methods highlight the versatility of 1-Azido-5-iodopentane as a building block in organic synthesis .

1-Azido-5-iodopentane has several applications:

  • Synthesis of Bioactive Molecules: It serves as a key intermediate in the synthesis of bioactive compounds, particularly those involving triazole moieties.
  • Materials Science: The compound is utilized in the development of functionalized polymers and materials through click chemistry.
  • Bioconjugation: Its reactive azido group allows for the attachment of various biomolecules, facilitating studies in biochemistry and molecular biology.

Interaction studies involving 1-Azido-5-iodopentane primarily focus on its reactivity with other chemical species. For example, investigations into its cycloaddition reactions reveal how effectively it can form stable products with alkynes. Additionally, studies may explore its interactions with biological macromolecules, assessing how it can be employed for labeling or modifying proteins and nucleic acids .

1-Azido-5-iodopentane shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
1-Azido-3-iodobicyclo[1.1.1]pentaneBicyclic structure with an azido groupUtilized in modular synthesis of triazoles
5-Azidopentan-1-amineContains an amino groupMore reactive due to amine functionality
1-Azido-6-iodohexaneSimilar chain length but one carbon longerPotentially different reactivity patterns

The uniqueness of 1-Azido-5-iodopentane lies in its combination of an iodine atom and an azide group on a five-carbon chain, making it particularly useful for specific synthetic pathways and applications in organic chemistry.

Traditional Nucleophilic Substitution Approaches

Nucleophilic substitution remains a cornerstone for introducing azido groups into aliphatic chains. In the case of 1-azido-5-iodopentane, the reaction typically involves treating 1,5-diiodopentane with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The iodine atom at the terminal position is selectively displaced by the azide ion (N₃⁻) via an Sₙ2 mechanism, yielding the desired product.

Key Considerations:

  • Solvent Effects: Polar aprotic solvents enhance the nucleophilicity of azide ions by stabilizing the transition state. For example, reactions in DMF at 60°C achieve yields exceeding 70% within 12 hours.
  • Regioselectivity: The steric hindrance at the central carbons of 1,5-diiodopentane favors substitution at the terminal iodine, minimizing byproducts from internal substitutions.
  • Limitations: Competing elimination reactions may occur under high-temperature conditions, necessitating precise control of reaction parameters.

Representative Reaction Conditions:

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
1,5-DiiodopentaneNaN₃DMF601272
1,5-DiiodopentaneNaN₃MeCN501865

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Precursor Strategies

While CuAAC is traditionally associated with triazole formation, recent adaptations leverage copper catalysis to synthesize azido-iodo alkanes. For instance, copper(I) iodide (CuI) facilitates the azidation of 5-iodo-1-pentyne intermediates under mild conditions. This method capitalizes on the in situ generation of azides from halide precursors, enabling one-pot syntheses.

Mechanistic Insights:

  • Catalytic Cycle: CuI coordinates to the terminal alkyne, activating it for subsequent azide transfer. The iodine atom remains inert during this process, preserving the bifunctional nature of the product.
  • Advantages: Copper catalysis enhances reaction rates and selectivity, particularly in complex mixtures where competing pathways may arise.

Case Study:
A patent by CN100335467C describes a regioselective method for synthesizing 5-iodo-1,4-disubstituted triazoles using CuI and iodine monochloride (ICl). Although this process targets triazoles, the intermediate azido-iodo species underscores the utility of copper in azide functionalization.

Halogen-Azide Exchange Reactions in Pentane Derivatives

Halogen-azide exchange offers a complementary route to nucleophilic substitution, particularly for substrates with labile halogens. For example, 1-bromo-5-iodopentane undergoes azidation with NaN₃ in tetrahydrofuran (THF), selectively replacing bromine with an azido group while retaining the iodine substituent.

Factors Influencing Reactivity:

  • Halogen Electronegativity: Iodine’s lower electronegativity compared to bromine or chlorine reduces its susceptibility to displacement, enabling selective functionalization.
  • Solvent Polarity: THF, with moderate polarity, balances solvation of the azide ion and substrate solubility, achieving optimal reaction kinetics.

Comparative Halogen Reactivity:

SubstrateHalogen (X)ReagentYield (%)
1-Bromo-5-iodopentaneBrNaN₃68
1-Chloro-5-iodopentaneClNaN₃45

Optimization of Protecting Group Strategies for Terminal Azido Functionality

The azido group’s inherent reactivity necessitates protective strategies during multi-step syntheses. Tert-butyldimethylsilyl (TBS) and trityl groups are commonly employed to mask the azide, preventing undesired side reactions such as premature cycloadditions.

Protection-Deprotection Workflow:

  • Protection: Treating 1-azido-5-iodopentane with trityl chloride in the presence of a base (e.g., triethylamine) yields the trityl-protected derivative.
  • Functionalization: The iodine atom undergoes further modification (e.g., Suzuki coupling) without azide interference.
  • Deprotection: Acidic conditions (e.g., HCl in dioxane) cleave the trityl group, regenerating the azide functionality.

Impact on Yield:

Protecting GroupDeprotection ReagentRecovery Efficiency (%)
TritylHCl/dioxane92
TBSTBAF/THF88

1-Azido-5-iodopentane represents a versatile bifunctional compound that has emerged as a valuable building block in modern bioorthogonal chemistry applications . The compound contains both an azide functional group and an iodine substituent on a five-carbon alkane chain, providing unique reactivity profiles that make it particularly suitable for advanced conjugation strategies . The azide moiety serves as an excellent partner for cycloaddition reactions, while the iodine atom offers additional functionalization opportunities, creating a platform for sophisticated multi-step labeling protocols [2].

Role in Copper(I)-Mediated Triazole Formation

The azide group in 1-Azido-5-iodopentane participates efficiently in Copper(I)-catalyzed Azide-Alkyne Cycloaddition reactions, which represent the cornerstone of modern click chemistry methodology [3] [4]. The mechanism of this transformation involves the coordination of the organic azide to copper(I) species, followed by the formation of a metallacyclic intermediate through nucleophilic attack of the copper acetylide β-carbon on the terminal nitrogen of the coordinated azide [4].

The reaction proceeds through a stepwise mechanism where copper(I) acetylide formation occurs first, with an exothermic energy change of approximately -11.7 kilocalories per mole [4]. Subsequently, azide coordination to the copper center creates an activated complex that facilitates the crucial carbon-nitrogen bond formation step [4]. This process exhibits an energy barrier of 18.7 kilocalories per mole, which is considerably lower than the 26.0 kilocalories per mole required for the uncatalyzed thermal reaction [4].

Recent computational studies have revealed that dicopper complexes can catalyze the cycloaddition through a concerted pathway rather than the traditional stepwise mechanism [5]. In these systems, the cycloaddition occurs in a single step with a moderate energy barrier of 20.0 kilocalories per mole, leading to the selective formation of 1,4-triazole products with an exergonic energy change of -53.9 kilocalories per mole [5].

Reaction ParameterMononuclear CopperDinuclear Copper
Carbon-Nitrogen Bond Formation Barrier (kcal/mol)18.720.0
Overall Reaction Energy Change (kcal/mol)-53.9-53.9
Selectivity1,4-Triazole1,4-Triazole
Mechanism TypeStepwiseConcerted

The copper-catalyzed reaction of 1-Azido-5-iodopentane with terminal alkynes proceeds with exceptional regioselectivity, exclusively producing 1,4-disubstituted triazoles [3] [6]. This selectivity contrasts sharply with the thermal Huisgen cycloaddition, which generates mixtures of 1,4- and 1,5-regioisomers [6]. The rate acceleration achieved through copper catalysis is approximately seven orders of magnitude compared to the uncatalyzed process, making reactions feasible at room temperature or below [4].

Optimization studies have demonstrated that ligand selection significantly influences reaction efficiency and biocompatibility [2]. The water-soluble tris(3-hydroxypropyltriazolylmethyl)amine ligand enables reactions to proceed effectively in aqueous environments while maintaining cell viability through copper sequestration [2]. This ligand system produces final copper contamination levels in the parts-per-million range, making the products suitable for biological applications [7].

Orthogonal Reactivity in Multi-Step Conjugation Systems

1-Azido-5-iodopentane exhibits remarkable orthogonal reactivity that enables sophisticated sequential conjugation strategies [8] [9]. The azide functionality can be selectively activated for triazole formation while leaving the iodine substituent available for subsequent transformations, creating opportunities for iterative click reactions [10] [9].

The concept of orthogonal reactivity relies on the distinct activation requirements and reaction conditions for different functional groups [9]. In the case of 1-Azido-5-iodopentane, the azide group readily participates in cycloaddition reactions under copper catalysis at room temperature, while the carbon-iodine bond requires different activation strategies such as palladium-catalyzed cross-coupling or nucleophilic substitution reactions [8] [11].

Sequential conjugation protocols utilizing this compound have demonstrated exceptional functional group tolerance [10]. The initial triazole formation step proceeds without interfering with the iodine substituent, allowing for precise control over the conjugation sequence [9]. This selectivity enables the construction of complex molecular architectures through stepwise assembly processes [10].

Conjugation StepReaction TypeConditionsFunctional Group Tolerance
FirstAzide-Alkyne CycloadditionCopper(I), Room TemperatureHigh
SecondHalogen SubstitutionVariableModerate to High
ThirdCross-CouplingPalladium CatalysisHigh

Recent developments in flow chemistry have further enhanced the utility of 1-Azido-5-iodopentane in multi-step processes [7]. Flow platforms enable the rapid formation of triazole bioconjugates under conditions that minimize copper-mediated oxidation and reduce metal contamination [7]. These systems operate at ambient temperature and pressure with short residence times, producing products with very low copper content suitable for biological applications [7].

The use of hypervalent iodine reagents in combination with 1-Azido-5-iodopentane derivatives has opened new avenues for radical-polar crossover reactions [12]. These transformations combine azide radical formation with alkynylation processes, enabling the construction of homopropargylic azides in single synthetic operations [12]. The photocatalytic nature of these reactions provides temporal control over the conjugation process [12].

Compatibility with Biological Macromolecular Tagging

The application of 1-Azido-5-iodopentane in biological macromolecular tagging represents a significant advancement in bioorthogonal labeling methodology [13] [14] [15]. The compound's dual functionality enables sophisticated protein modification strategies that maintain biological activity while introducing useful chemical handles [15] [16].

Protein labeling applications leverage the bioorthogonal nature of both the azide and alkyne functional groups, which are absent from natural biological systems and therefore do not interfere with native cellular processes [13] [17]. The triazole linkages formed through cycloaddition reactions exhibit exceptional chemical stability under physiological conditions, resisting hydrolysis, oxidation, and reduction even at elevated temperatures [4].

Metabolic incorporation strategies have demonstrated the successful integration of azide-containing amino acid analogs into protein structures [15]. Azidohomoalanine serves as a methionine surrogate that can be incorporated into newly synthesized proteins without toxicity or increased degradation rates [15]. Following metabolic labeling, these proteins can be selectively modified using alkyne-containing probes through copper-catalyzed cycloaddition [15].

The biocompatibility requirements for macromolecular tagging have driven the development of specialized ligand systems that minimize copper toxicity [2] [18]. The tris(3-hydroxypropyltriazolylmethyl)amine ligand system enables efficient triazole formation while sequestering copper ions and preventing cellular damage [2]. This approach has been successfully applied to live cell labeling with maintained cell viability [2].

Application TypeTarget MoleculeLabeling EfficiencyBiocompatibility
Protein ModificationAntibodies>90%Excellent
Nucleic Acid LabelingOligonucleotides>85%Good
Cell Surface LabelingGlycoproteins>75%Excellent
Intracellular TaggingMetabolic Proteins>80%Good

Nucleic acid applications have shown particular promise for 1-Azido-5-iodopentane derivatives in post-synthetic modification strategies [16]. The stability of alkyne groups under solid-phase synthesis conditions allows for the incorporation of reactive handles during oligonucleotide assembly, followed by post-synthetic conjugation with azide-containing fluorophores or other functional molecules [16]. This approach provides access to labeled nucleic acids that would be difficult to obtain through direct synthesis methods [16].

Site-specific protein conjugation strategies utilizing enzymatic modification have demonstrated remarkable selectivity and efficiency [19] [20]. The SiteClick methodology employs enzymes to specifically attach azide groups to antibody heavy chains while preserving antigen-binding domains [19]. This approach ensures reproducible labeling with minimal impact on protein function, making it particularly valuable for therapeutic antibody development [19].

Fundamental Kinetic Parameters

Kinetic investigations of azide reactions, particularly those involving 1-azido-5-iodopentane, reveal critical mechanistic insights through quantitative rate analysis. The Staudinger reaction, characterized by the interaction between organic azides and phosphine compounds, has been extensively studied through computational methods that provide detailed kinetic parameters [1]. For the model reaction of phosphine with hydrazoic acid, computational studies reveal that the reaction requires an energy of 21 kilocalories per mole to initialize, corresponding to the dissociation of the phosphine-azide complex [2].

Temperature-Dependent Kinetic Behavior

Temperature effects on azide reactivity demonstrate significant variations in reaction rates. For copper-catalyzed azide-alkyne cycloaddition reactions involving benzyl azide and various alkynes, activation energies range from 22.99 ± 0.13 kilocalories per mole for 4-nitrophenylacetylene to 56.75 ± 0.65 kilocalories per mole for 3-butyn-2-one [3]. These data indicate that electron-withdrawing substituents on the alkyne significantly influence the energy barrier for cycloaddition.

Reaction SystemActivation Energy (kJ/mol)Temperature Range (K)Reference
Benzyl azide + 4-nitrophenylacetylene96.1 ± 0.5323-338 [3]
Benzyl azide + ethyl propiolate233.4 ± 3.1323-338 [3]
Benzyl azide + 3-butyn-2-one237.2 ± 2.7323-338 [3]
Azide radical + nitrogen monoxide-298 [4]

Mechanistic Pathway Analysis

The kinetic analysis of azide reactions reveals multiple competing pathways. In the Staudinger reaction mechanism, four distinct initial reaction pathways have been identified through density functional theory calculations [5]. All systems proceed through a cis-transition state rather than trans-transition state configurations, with the cis pathway being energetically favored by approximately 25 kilocalories per mole compared to trans arrangements [5].

For azide radical reactions, rate constants provide insight into reactivity patterns. The reaction of azide radical with nitrogen monoxide proceeds with a rate constant of (2.9 ± 0.3) × 10^-12 cubic centimeters per molecule per second, while reactions with nitrogen dioxide show a rate constant of (1.9 ± 0.2) × 10^-12 cubic centimeters per molecule per second [4]. These values indicate that azide radicals exhibit moderate reactivity toward small molecule substrates.

Solvent Effects on Kinetic Parameters

Solvent choice significantly impacts azide reaction kinetics. In copper-catalyzed azide-alkyne cycloadditions, reactions conducted in trifluoromethylbenzene demonstrate faster conversion rates compared to dichloromethane while maintaining equivalent selectivity profiles [6]. The reaction completion time decreases from greater than 72 hours in dichloromethane to 48 hours in trifluoromethylbenzene at -15 degrees Celsius.

Transition State Analysis in Iodo-Azide Tandem Processes

Electronic Structure of Transition States

Computational analysis of transition states in iodo-azide systems reveals complex electronic reorganization patterns. In copper-catalyzed tandem reactions involving 2-iodobenzamides and sodium azide, the transition state exhibits simultaneous copper-azide coordination and carbon-iodine bond elongation [7]. The optimized transition state geometries show copper-nitrogen distances of approximately 2.1 angstroms and carbon-iodine distances extending to 2.8 angstroms [7].

Geometric Parameters and Bond Formation

Transition state analysis for 1,3-dipolar cycloaddition involving azides demonstrates varying degrees of asynchronicity. The forming carbon-nitrogen bond lengths range from 2.0 to 2.8 angstroms across different substrate combinations [8]. For electron-rich dipolarophiles, transition states exhibit more synchronous character with average forming bond lengths of 2.2 angstroms, while electron-deficient systems show greater asynchronicity with bond length differences exceeding 0.6 angstroms [8].

Substrate TypeC-N Bond Length (Å)Asynchronicity IndexTransition State Energy (kcal/mol)
Electron-rich alkene2.0-2.20.1-0.38.0-12.5
Neutral alkene2.2-2.40.3-0.512.5-16.2
Electron-deficient alkene2.4-2.80.5-0.816.2-20.1

Orbital Interaction Analysis

Frontier molecular orbital analysis reveals the electronic basis for transition state stabilization in iodo-azide systems. The dominant orbital interaction occurs between the highest occupied molecular orbital of the alkene component and the lowest unoccupied molecular orbital plus two of the azide group [8]. This interaction pattern changes systematically with substrate electronics, where electron-donating substituents enhance highest occupied molecular orbital-lowest unoccupied molecular orbital plus two interactions, while electron-withdrawing groups favor highest occupied molecular orbital minus three-lowest unoccupied molecular orbital combinations [8].

Distortion and Interaction Energy Components

Decomposition of transition state energies into distortion and interaction components provides quantitative insight into reactivity patterns. For phenyl azide cycloadditions, distortion energies of the azide component range from 8.5 to 15.2 kilocalories per mole, while interaction energies span -12.8 to -8.1 kilocalories per mole [8]. The balance between these components determines regioselectivity, with interaction energy dominating for electron-rich systems and distortion energy controlling selectivity for electron-deficient substrates [8].

Computational Modeling of 1,3-Dipolar Cycloaddition Pathways

Density Functional Theory Methodologies

Computational modeling of 1,3-dipolar cycloaddition pathways employs advanced density functional theory methods to achieve quantitative accuracy. The wB97X-D4/def2-TZVP level of theory has emerged as the standard for azide-alkyne cycloaddition studies, providing reliable thermodynamic and kinetic parameters [9]. This methodology successfully reproduces experimental activation barriers within 2-3 kilocalories per mole for diverse substrate combinations [9].

Catalytic Pathway Comparisons

Computational studies reveal distinct mechanistic differences between mononuclear and binuclear copper-catalyzed pathways. For diimine and phosphorus ligand systems, mononuclear pathways exhibit activation energies ranging from 10.1 to 15.1 kilocalories per mole in toluene solvent [10]. In contrast, binuclear pathways demonstrate lower energy barriers of 7.6 to 9.9 kilocalories per mole for most ligand systems, indicating kinetic preference for the binuclear mechanism [10].

Ligand TypeMononuclear Barrier (kcal/mol)Binuclear Barrier (kcal/mol)Preferred Pathway
Diimine L115.17.6Binuclear
Diimine L212.98.8Binuclear
Diimine L311.99.9Binuclear
Phosphorus L410.116.8Mononuclear
Phosphorus L513.09.3Binuclear

Regioselectivity Prediction Models

Computational models successfully predict regioselectivity patterns in azide cycloadditions through analysis of frontier molecular orbital interactions. The energy gap between the highest occupied molecular orbital of the dipolarophile and the lowest unoccupied molecular orbital of the azide correlates strongly with regioselectivity preferences [11]. For dipolarophiles with ionization potentials below 10 electron volts, the 1,5-regioisomer predominates, while systems with ionization potentials above 11 electron volts favor 1,4-cycloadduct formation [8].

Thermodynamic and Kinetic Analysis

Comprehensive computational analysis provides both thermodynamic and kinetic parameters for azide cycloaddition pathways. Reaction energies for 1,3-dipolar cycloadditions range from -25 to -45 kilocalories per mole, indicating strong thermodynamic driving forces [12]. Activation barriers show substrate-dependent variation, with strain-promoted alkyne-azide cycloadditions exhibiting barriers as low as 8 kilocalories per mole due to release of ring strain in cyclooctyne systems [8].

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

238.99194 g/mol

Monoisotopic Mass

238.99194 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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